molecular formula C11H24NO3P B2980881 4-(2-Diethoxyphosphorylethyl)piperidine CAS No. 374776-33-7

4-(2-Diethoxyphosphorylethyl)piperidine

Cat. No. B2980881
CAS RN: 374776-33-7
M. Wt: 249.291
InChI Key: QRIPQNBYOYTTNT-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .


Molecular Structure Analysis

Piperidine is a six-membered cyclic molecule with five carbon atoms and one nitrogen atom . It is a planar molecule that follows Huckel’s criteria for aromaticity .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Antiplatelet Activity

Piperidine derivatives have been synthesized and evaluated for their antiplatelet activities, indicating their potential as therapeutic agents in preventing blood clots. For instance, the synthesis of 2-(diethylamino)-7-ethoxychromone and its piperidinyl analogue demonstrated significant in vitro inhibitory activities against human platelet aggregation, suggesting a path for developing new antiplatelet drugs (Mazzei et al., 1990).

Analgesic and Antidepressive Effects

Derivatives of piperidine, such as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, have shown promise as δ-opioid agonists with good oral bioavailability and analgesic and antidepressive effects in rat models. This highlights the potential of piperidine derivatives in chronic pain treatment and possibly in managing depression (Nozaki et al., 2012).

Chemical Cleavage of DNA

Piperidine has been used for the chemical cleavage of abasic and UV-irradiated DNA at the sites of damage, offering a method for studying DNA damage and repair mechanisms. This application is crucial for genetic research, particularly in understanding the mutagenic effects of UV radiation and the mechanisms of DNA repair (McHugh & Knowland, 1995).

Serotonin Uptake Inhibition

Certain piperidine analogues, like SL 81.0385, have been identified as potent and selective inhibitors of serotonin uptake, which is beneficial in treating disorders such as depression, obesity, and alcoholism. These findings open up new avenues for developing more effective antidepressants with fewer side effects (Scatton et al., 1988).

Aromatase Inhibition

Piperidine derivatives have also been explored for their ability to inhibit estrogen biosynthesis, showing potential as treatments for hormone-dependent breast cancer. The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong in vitro inhibition of human placental aromatase, suggesting these compounds as candidates for breast cancer therapy (Hartmann & Batzl, 1986).

Safety and Hazards

As with many chemical compounds, handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-diethoxyphosphorylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIPQNBYOYTTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC1CCNCC1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Diethoxyphosphorylethyl)piperidine

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